2-((4-bromobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
This compound belongs to the thienopyrimidinone family, characterized by a fused thiophene-pyrimidine core. Its structure features a 4-bromobenzylthio group at position 2 and a para-tolyl substituent at position 3 (Figure 1). Synthesis involves multi-step protocols, including condensation of substituted oxazine-diones with aromatic aldehydes and amines under basic conditions, yielding 46%–86% efficiency depending on substituents .
Propriétés
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2OS2/c1-13-2-8-16(9-3-13)23-19(24)18-17(10-11-25-18)22-20(23)26-12-14-4-6-15(21)7-5-14/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAALMYNAURUBJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-((4-bromobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a member of the thienopyrimidine family, which has garnered attention for its diverse biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- A thieno[3,2-d]pyrimidine core.
- A bromobenzyl thio group.
- A p-tolyl substituent.
The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that derivatives of thienopyrimidines exhibit a range of biological activities including:
- Anticancer : Inhibition of various cancer cell lines.
- Anti-inflammatory : Selective inhibition of cyclooxygenase enzymes (COX).
- Antimicrobial : Activity against various microbial strains.
Anticancer Activity
A significant study evaluated the anticancer properties of a related compound, 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines. Among these, compound 7a demonstrated potent antiproliferative activity against FaDu cells (a human pharyngeal squamous cell carcinoma line), with an IC50 value of 1.73 μM . Notably, it induced morphological changes consistent with cytotoxicity and triggered autophagy and apoptosis pathways as evidenced by various staining techniques and Western blot analysis showing increased levels of LC3A/B and cleaved caspase-3 .
Table 1: Antiproliferative Activity Against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | % Inhibition at 10 μM |
|---|---|---|---|
| 7a | FaDu | 1.73 | 83.52 |
| 7r | FaDu | - | 74.70 |
| - | MCF-7 | - | - |
| - | MDA-MB-231 | - | - |
| - | A549 | - | - |
The mechanism by which these compounds exert their anticancer effects appears to involve:
- Topoisomerase Inhibition : Compounds like 7a were shown to inhibit both Topoisomerase I and II. Molecular docking studies indicated that these compounds fit well into the active sites of these enzymes, similar to known inhibitors such as camptothecin and etoposide .
- Cell Cycle Arrest : The compounds induced G2/M phase cell cycle arrest in MCF-7 cells, contributing to their antiproliferative effects.
- Reduction in Oxidative Stress : The compounds also exhibited properties that reduced oxidative stress within cancer cells.
Anti-inflammatory Activity
In addition to their anticancer properties, some derivatives have been noted for their anti-inflammatory effects. For instance, selective inhibition of COX-2 over COX-1 was observed, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
Several case studies have highlighted the efficacy of thienopyrimidine derivatives:
- Study on MCF-7 Cells : A derivative was tested for its ability to inhibit cell growth and induce apoptosis through mechanisms involving oxidative stress reduction and cell cycle modulation .
- Comparative Analysis : Various derivatives were compared for their biological activity across multiple cancer cell lines, demonstrating that structural modifications significantly impact efficacy .
Comparaison Avec Des Composés Similaires
Core Heterocycle Variations
- Thieno[2,3-d]pyrimidin-4(3H)-ones: These analogs (e.g., compounds from ) share the same core but differ in substituent positions. For instance, 5,6,7,8-tetrahydro-benzo-fused derivatives exhibit extended conjugation, which may alter electronic properties and binding affinity compared to the target compound’s dihydrothieno core .
Substituent Effects
- 2-((4-Bromobenzyl)thio) vs. Other Thioethers: The bromine atom in the target compound enhances steric bulk and electron-withdrawing effects compared to non-halogenated analogs (e.g., 2-(benzylthio) derivatives). This may influence receptor binding selectivity, as seen in kinase inhibitors where bromine improves potency .
- 3-(p-Tolyl) vs. 3-Aryl/Alkyl Groups :
The para-methyl group on the aryl ring increases hydrophobicity relative to unsubstituted phenyl or polar groups (e.g., hydroxylbenzylamine derivatives in ). This modification could enhance membrane permeability but reduce aqueous solubility .
Comparative Data Table
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s synthesis is efficient but requires careful control of base (KOH) and reaction time to avoid byproducts .
- Unresolved Questions: Impact of the dihydrothieno core on kinase selectivity (e.g., EGFR vs. VEGFR).
- Contradictions : highlights benzoyl-substituted analogs with superior solubility but reduced cellular uptake, conflicting with the target compound’s design rationale .
Q & A
Q. What key parameters optimize the synthesis of this thienopyrimidine derivative?
The synthesis of this compound requires precise control of:
- Temperature : Reactions often proceed under reflux (e.g., 80–120°C) or at room temperature, depending on intermediate stability .
- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction efficiency .
- Reaction time : Extended times (12–24 hours) are typical for cyclization steps to ensure ring closure .
- Catalysts : Lithium iodide or palladium-based catalysts may accelerate oxidative cyclization .
Q. Which analytical techniques are critical for structural characterization?
- NMR spectroscopy : Confirms substituent positions (e.g., 4-bromobenzyl vs. p-tolyl groups) .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves 3D conformation, critical for understanding steric effects .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across studies?
Contradictions often arise from:
- Structural variations : Minor substituent changes (e.g., bromo vs. fluoro groups) alter target binding .
- Assay conditions : Differences in cell lines, pH, or incubation time affect potency. Validate using orthogonal assays (e.g., enzyme inhibition + cellular viability) .
- Computational modeling : Molecular docking studies (e.g., using AutoDock) reconcile discrepancies by predicting binding modes .
Q. How to design a robust SAR study for derivatives?
- Diverse substituents : Include electron-withdrawing (e.g., -NO₂) and electron-donating groups (e.g., -OCH₃) .
- Steric variations : Test ortho-, meta-, and para-substituted benzyl groups .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
